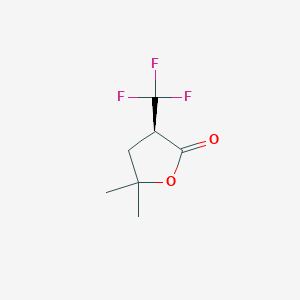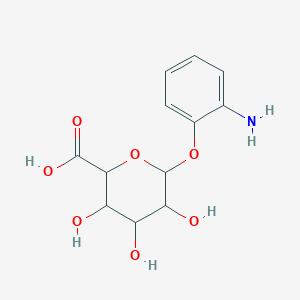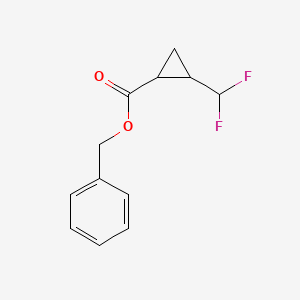
Benzyl 2-(difluoromethyl)cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2-(difluoromethyl)cyclopropane-1-carboxylate: is an organic compound that features a cyclopropane ring substituted with a difluoromethyl group and a benzyl ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(difluoromethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable alkene precursor with a difluoromethylating agent. One common method employs difluoromethyl diazomethane in the presence of a rhodium(II) catalyst . The reaction conditions often include a solvent such as dichloromethane and are carried out at low temperatures to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Enzymatic processes have also been explored for the synthesis of difluoromethylated cyclopropanes, offering a greener alternative to traditional chemical methods .
化学反応の分析
Types of Reactions: Benzyl 2-(difluoromethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products:
Oxidation: Formation of difluoromethyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted cyclopropane derivatives.
科学的研究の応用
Chemistry: Benzyl 2-(difluoromethyl)cyclopropane-1-carboxylate is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The difluoromethyl group can improve the metabolic stability and lipophilicity of drug candidates, making it a valuable moiety in drug design .
Industry: The compound is also investigated for its applications in materials science, particularly in the development of fluorinated polymers and coatings that exhibit enhanced chemical resistance and durability .
作用機序
The mechanism by which Benzyl 2-(difluoromethyl)cyclopropane-1-carboxylate exerts its effects is primarily through its interactions with biological targets. The difluoromethyl group can form strong hydrogen bonds and enhance the binding affinity of the compound to its molecular targets. This can lead to increased potency and selectivity in biological assays .
類似化合物との比較
1,1-Difluorocyclopropane: Shares the cyclopropane ring but lacks the benzyl ester group.
Difluoromethylated Heterocycles: These compounds contain difluoromethyl groups attached to various heterocyclic cores and are used in similar applications.
Uniqueness: Benzyl 2-(difluoromethyl)cyclopropane-1-carboxylate is unique due to the presence of both the difluoromethyl group and the benzyl ester, which confer distinct chemical and biological properties.
特性
分子式 |
C12H12F2O2 |
|---|---|
分子量 |
226.22 g/mol |
IUPAC名 |
benzyl 2-(difluoromethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H12F2O2/c13-11(14)9-6-10(9)12(15)16-7-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 |
InChIキー |
PSXLFKMJXZJLMR-UHFFFAOYSA-N |
正規SMILES |
C1C(C1C(=O)OCC2=CC=CC=C2)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


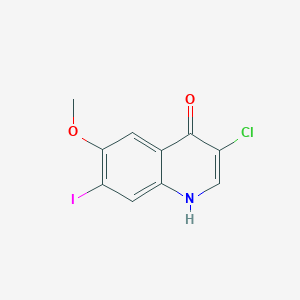
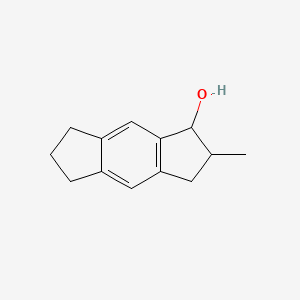
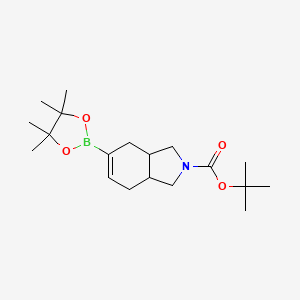



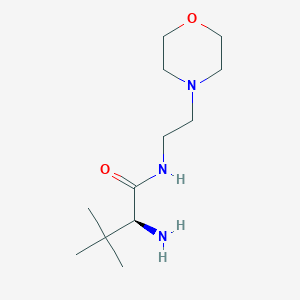
![[(3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13903740.png)
![Benzyl (4R)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13903744.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B13903748.png)
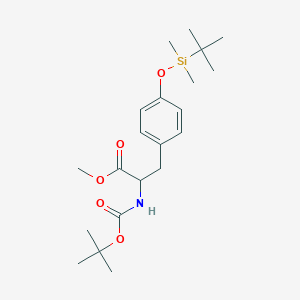
![7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13903773.png)
